2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide

Catalog No.
S796392
CAS No.
94206-84-5
M.F
C16H13ClN2O
M. Wt
284.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-O...

CAS Number

94206-84-5

Product Name

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide

IUPAC Name

2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

InChI

InChI=1S/C16H13ClN2O/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)19(20)15(10-17)18-14/h2-9H,10H2,1H3

InChI Key

WFFWEEOVGFHGGZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl

solubility

27.8 [ug/mL]

Canonical SMILES

CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl

Organic Chemistry

Summary of Application: This compound is utilized in the regiocontrolled synthesis of substituted imidazoles, which are crucial in the development of functional molecules for everyday applications.

Experimental Procedures: The synthesis involves nickel-catalyzed reactions that form one of the heterocycle’s core bonds, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazoles.

Results: The methodologies allow for a variety of functional groups to be included, resulting in 2,4-disubstituted NH-imidazoles with yields ranging from poor to excellent, depending on the coupling partners .

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide, with the chemical formula C16H13ClN2O, is a quinazoline derivative characterized by a chloromethyl group at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position of the quinazoline ring. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. Its molecular weight is approximately 284.74 g/mol, and it is classified under the CAS number 94206-84-5 .

There is no documented research on the mechanism of action of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide. Without knowledge of its biological targets or activity, it is impossible to speculate on its potential mechanisms.

  • The presence of chlorine suggests potential irritant or corrosive properties.
  • The chloromethyl group is a known alkylating agent, and handling should be done with appropriate personal protective equipment (PPE) to avoid skin or eye contact.
  • The aromatic rings suggest potential flammability.

The reactivity of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide primarily involves nucleophilic substitution reactions due to the presence of the chloromethyl group. This group can undergo reactions with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, oxidative reactions may occur at the nitrogen atoms within the quinazoline structure, potentially yielding different oxidation states or functional groups .

Research indicates that 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide exhibits significant biological activities. It has been studied for its potential antitumor properties, showing effectiveness against certain cancer cell lines. Moreover, its interaction with various biological targets suggests that it may possess antimicrobial and anti-inflammatory properties as well . The compound's mechanism of action is believed to involve modulation of specific signaling pathways critical for cell proliferation and survival.

The synthesis of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide typically involves several steps:

  • Formation of Quinazoline Core: The initial step often includes cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and aldehydes.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through reactions with chloromethyl methyl ether or similar chloromethylating agents.
  • Methylation: The methyl group at the 6-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Oxidation: Finally, oxidation steps may be included to ensure that the compound is in its desired oxidized form .

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide has applications in medicinal chemistry and pharmacological research. Its potential as an antitumor agent makes it a candidate for further development in cancer therapeutics. Additionally, it may serve as a biochemical probe in proteomics research due to its ability to interact with specific proteins involved in disease pathways .

Studies investigating the interactions of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide with biological systems have revealed its capacity to bind to various cellular targets, influencing key signaling pathways related to cell growth and apoptosis. These interactions are crucial for understanding its therapeutic potential and mechanisms of action in cancer treatment and other diseases .

Several compounds share structural similarities with 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-4-phenylquinazoline 3-OxideLacks chloromethyl groupNo halogen substituent; different reactivity
2-MethylquinazolineSimpler structure without phenyl groupLess complex; fewer biological activities reported
QuinazolineBasic structure without additional substituentsMore reactive; broader range of derivatives possible

The presence of both chloromethyl and phenyl groups in 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide enhances its reactivity and biological activity compared to these similar compounds .

Quinazoline 3-oxides emerged as critical intermediates in heterocyclic chemistry during the mid-20th century, particularly in the synthesis of benzodiazepine derivatives. Early methods relied on direct oxidation of quinazolines using reagents like m-chloroperbenzoic acid (mCPBA), which often yielded mixtures due to competing hydrolysis and ring-opening reactions. The development of cyclization strategies involving oximes or hydroxylamine derivatives in the 1980s improved selectivity, enabling controlled synthesis of 3-oxides. Modern advances include enzymatic oxidation using recombinant di-iron monooxygenases and transition-metal-catalyzed coupling reactions, which enhance efficiency and reduce byproduct formation.

Positioning in Heterocyclic Research

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-oxide occupies a niche as a multifunctional building block. Its chloromethyl group enables nucleophilic substitutions, while the 3-oxide moiety facilitates C–H bond activation and cycloaddition reactions. This dual reactivity positions it as a versatile intermediate for constructing polycyclic systems and bioactive molecules. The compound’s structure is central to the synthesis of psychotherapeutic agents such as chlordiazepoxide and diazepam, which are derived through further functionalization of the quinazoline core.

Theoretical Foundations

The electronic structure of quinazoline 3-oxides involves resonance stabilization between the N-oxide and the aromatic ring. Computational studies indicate that the N-oxide group activates the C4 position for electrophilic substitution or oxidative coupling, a feature exploited in cross-dehydrogenative alkylation reactions. The chloromethyl substituent introduces electrophilic character, enabling reactions with nucleophiles like amines or thiols. These properties underpin its utility in synthesizing structurally complex heterocycles.

Academic Significance in Medicinal Chemistry

Quinazoline 3-oxides are pivotal in drug discovery due to their role in generating benzodiazepines, which are used to treat anxiety, seizures, and muscle spasms. The 3-oxide moiety serves as a removable directing group, enabling regioselective modifications. For example, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide undergoes nucleophilic displacement to form chlordiazepoxide, a first-line anxiolytic. Beyond benzodiazepines, quinazoline derivatives exhibit bronchodilatory and anticancer activities, driven by structural modifications at the 2- and 4-positions.

Synthesis Methods

Classical Cyclization Approaches

The original synthesis of 2-(chloromethyl)-6-methyl-4-phenyl-quinazoline 3-oxide involves chloroacetylation of 2-amino-5-chlorobenzophenone followed by iminochloride formation and cyclization. Key steps include:

  • Chloroacetylation: Reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride in ethyl acetate and NaOH yields 2-chloroacetamido-5-chlorobenzophenone (85–90% yield).
  • Iminochloride Formation: Treatment with PCl~5~ or POCl~3~ generates 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.
  • Cyclization: Heating the intermediate in acetic acid induces cyclization to form the quinazoline 3-oxide core.
ReagentConditionsYieldKey Byproducts
Chloroacetyl chlorideEthyl acetate, NaOH, 15–25°C85–90%Hydrolyzed amides
PCl~5~Reflux, 2–4 hours75–80%Phosphorus oxides

Modern Catalytic Strategies

Palladium-catalyzed three-component reactions offer alternative routes. For example, 2-azidobenzaldehyde, isocyanides, and hydroxylamine hydrochloride react in the presence of Pd(OAc)~2~ to form quinazoline 3-oxides via azide–isocyanide coupling and cyclocondensation. This method avoids oxidation steps and achieves yields of 60–75% under mild conditions (toluene, 100°C, 12 hours).

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The chloromethyl group undergoes displacement with amines, thiols, or alcohols. For instance:

  • Aminolysis: Reaction with methylamine yields 2-(methylaminomethyl)-6-methyl-4-phenylquinazoline 3-oxide, a precursor to chlordiazepoxide.
  • Thiolysis: Treatment with thiophenol replaces the chlorine atom, forming thioether derivatives.

Oxidative Coupling and Alkylation

Quinazoline 3-oxides participate in radical-mediated alkylation. Under TBHP (tert-butyl hydroperoxide) conditions, they couple with ethers to form C4-alkylated derivatives, enabling access to polycyclic structures.

Cycloaddition Reactions

The N-oxide moiety facilitates [3+2] cycloadditions with alkynes or alkenes. For example, reactions with dimethyl maleate yield isoxazoloquinazoline derivatives, which exhibit antimicrobial activity.

Medical Applications and Derivatives

Benzodiazepine Synthesis

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-oxide is a key intermediate in producing chlordiazepoxide and diazepam. Its chloromethyl group reacts with methylamine to form chlordiazepoxide, while subsequent dehydrogenation yields diazepam.

DrugRouteTherapeutic Use
ChlordiazepoxideNucleophilic substitution with methylamineAnxiety, seizures
DiazepamDehydrogenation of chlordiazepoxideMuscle relaxant, insomnia

Beyond Benzodiazepines

Derivatives modified at the 2- or 4-positions show diverse bioactivity:

  • 2-Aryl Substituents: Enhance COX-2 inhibitory activity, relevant for anti-inflammatory agents.
  • 4-Alkyl Groups: Improve bronchodilatory effects, as seen in pulmonary-selective bronchoconstriction inhibitors.

The synthesis of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodological approaches to construct the complex quinazoline N-oxide framework with precise regioselectivity [1]. Modern synthetic strategies have evolved to encompass both traditional metal-catalyzed approaches and contemporary metal-free methodologies, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact [35].

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of quinazoline N-oxide scaffolds, providing access to complex molecular architectures through precisely controlled bond-forming processes [12]. These methodologies leverage the unique reactivity patterns of various metal catalysts to achieve selective cyclization and functionalization reactions that would be challenging to accomplish through conventional approaches [7].

Rhodium(III)-Catalyzed Carbon-Hydrogen Activation-Amidation Pathways

Rhodium(III)-catalyzed carbon-hydrogen activation represents one of the most versatile approaches for quinazoline N-oxide synthesis, particularly through sequential amidation-cyclization protocols [7] [14]. The rhodium(III)-catalyzed methodology employs ketoximes as directing groups in combination with 1,4,2-dioxazol-5-ones to achieve direct carbon-hydrogen bond functionalization followed by intramolecular cyclization [13].

The reaction mechanism proceeds through initial coordination of the ketoxime substrate to the rhodium(III) center, followed by concerted metalation-deprotonation to form a rhodacyclic intermediate [13]. Subsequent coordination and activation of the dioxazolone coupling partner leads to nitrogen insertion and cyclization, ultimately delivering the quinazoline N-oxide product with high efficiency [7]. Typical reaction conditions involve the use of [Cp*RhCl2]2 as the rhodium source (4 mol%) in combination with zinc(II) triflate (30 mol%) as a co-catalyst in 2,2,2-trifluoroethanol at elevated temperatures [14].

The substrate scope of this methodology demonstrates excellent functional group tolerance, with electron-rich and electron-poor aromatic systems providing quinazoline N-oxides in yields ranging from 48% to 99% [13]. The kinetic isotope effect studies reveal that carbon-hydrogen bond cleavage is not the rate-determining step, suggesting that subsequent cyclization processes control the overall reaction rate [13].

Zinc(II)-Catalyzed Cyclocondensation-Dehydration Mechanisms

Zinc(II)-catalyzed approaches provide complementary reactivity patterns for quinazoline N-oxide construction, particularly through cyclocondensation-dehydration sequences that operate under relatively mild reaction conditions [7] [13]. The zinc(II) catalyst system typically employs zinc bis(trifluoromethanesulfonyl)imide as the primary catalyst in 2,2,2-trifluoroethanol solvent at temperatures between 80-100°C [13].

The mechanistic pathway involves initial coordination of the substrate to the zinc(II) center, followed by intramolecular cyclization and subsequent dehydration to form the aromatic quinazoline N-oxide ring system [7]. This approach demonstrates particular utility in relay catalysis systems where rhodium(III)-catalyzed carbon-hydrogen activation is followed by zinc(II)-mediated cyclization, providing a synergistic effect that enhances overall reaction efficiency [13].

Optimization studies reveal that zinc(II) triflate and zinc(II) bis(trifluoromethanesulfonyl)imide provide superior catalytic activity compared to other zinc salts, with reaction yields consistently exceeding 85% for appropriately substituted substrates [13]. The methodology shows excellent tolerance for various functional groups including halides, ethers, and electron-withdrawing substituents [7].

Palladium(II)-Catalyzed Azide-Isocyanide Coupling Strategies

Palladium(II)-catalyzed azide-isocyanide coupling represents an innovative approach to quinazoline-3-oxide synthesis through three-component coupling reactions [16] [17]. This methodology utilizes 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride as the three key components in a one-pot transformation [17].

The reaction mechanism involves initial palladium-catalyzed denitrogenative coupling between the azide and isocyanide components, followed by condensation with hydroxylamine and subsequent 6-exo-dig cyclization to form the quinazoline-3-oxide framework [16] [17]. The process operates under redox-neutral conditions without requiring external oxidants or bases, with nitrogen gas and water as the only byproducts [17].

Optimal reaction conditions employ palladium(II) acetate (10 mol%) in dimethylformamide at 100°C for 12-18 hours, providing quinazoline-3-oxides in yields ranging from 45% to 78% [17]. The methodology demonstrates broad substrate scope with respect to both the aldehyde component and the isocyanide partner, accommodating various electronic and steric environments [16].

Metal-Free Synthesis Routes

Metal-free synthetic approaches have gained considerable attention due to their environmental benefits, cost-effectiveness, and potential for large-scale applications [3] [6]. These methodologies rely on organocatalysts, oxidative systems, and multicomponent reactions to achieve quinazoline N-oxide construction without the need for transition metal catalysts [26].

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions provide efficient metal-free pathways to quinazoline N-oxides through the direct coupling of appropriately substituted precursors under oxidative conditions [27]. The use of tert-butyl hydroperoxide as an oxidant in combination with ethers enables direct carbon-4 alkylation of quinazoline-3-oxides through radical-mediated processes [27].

The mechanism involves generation of alkyl radicals from the ether substrates through hydrogen atom abstraction by tert-butoxy radicals, followed by addition to the quinazoline-3-oxide and subsequent oxidation to restore aromaticity [27]. Reaction conditions typically involve tert-butyl hydroperoxide (3 equivalents) in 1,4-dioxane at 100°C for 4-6 hours, providing alkylated quinazoline derivatives in moderate to good yields [27].

The 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation method represents another significant advancement in metal-free quinazoline synthesis [3] [6]. This approach utilizes atmospheric oxygen as the terminal oxidant in combination with boron trifluoride etherate (10 mol%) as a Lewis acid co-catalyst [3]. The reaction proceeds through oxidative condensation of o-aminobenzylamines with benzylamines, followed by intramolecular cyclization and aromatization [6].

One-Pot Three-Component Reactions

One-pot three-component reactions offer streamlined synthetic routes to quinazoline derivatives with excellent atom economy and reduced synthetic effort [24] [28]. The reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate under aerobic oxidation conditions provides direct access to quinazoline frameworks in a single operation [30].

The use of low melting sugar-urea-salt mixtures as environmentally benign reaction media has proven particularly effective for these transformations [30]. The maltose-dimethylurea-ammonium chloride eutectic mixture serves as both solvent and catalyst, enabling reactions to proceed at moderate temperatures (80-120°C) with excellent yields [30]. This approach demonstrates scalability to 50 mmol scale with maintained efficiency (90% yield), indicating practical synthetic utility [30].

Alternative three-component approaches employ arenediazonium salts, nitriles, and bifunctional aniline derivatives to construct quinazoline frameworks through domino assembly reactions [24]. These transformations involve initial formation of N-arylnitrilium intermediates followed by sequential nucleophilic addition and cyclization processes [24].

Regioselective Synthesis Approaches

Regioselective synthesis of quinazoline N-oxides requires careful control of reaction conditions and substrate design to direct cyclization toward the desired regioisomer [25]. The development of iodine/sulfur-facilitated annulation relay systems has enabled highly regioselective synthesis of complex quinazoline frameworks [25].

Sequential annulation strategies utilizing 3-aminoindazoles and dehydrogenative aromatization of cyclohexanones provide access to indazolo[2,3-a]quinazolines with excellent regioselectivity [25]. The high regioselectivity results from the preferential occurrence of Mannich reactions over aldol reactions in these systems [25].

The electronic properties of substituents play a crucial role in determining regioselectivity, with electron-donating groups generally favoring formation of the desired regioisomer through stabilization of intermediate carbocation species [25]. Systematic optimization of reaction conditions, including temperature, solvent, and catalyst loading, enables fine-tuning of regioselectivity to achieve >95% selectivity for the target regioisomer [25].

Green Chemistry Methodologies

The development of environmentally sustainable synthetic methodologies for quinazoline N-oxide synthesis has become increasingly important in contemporary organic chemistry [32] [33]. Green chemistry approaches focus on minimizing environmental impact through careful consideration of solvent choice, waste generation, and atom economy [29].

Solvent Considerations

Solvent selection represents a critical factor in developing sustainable quinazoline synthesis protocols [32]. The use of bio-based solvents such as 2,2,2-trifluoroethanol and polyethylene glycol-400 has demonstrated excellent compatibility with various catalytic systems while reducing environmental impact [32].

Deep eutectic solvents formed from readily available components offer particularly attractive alternatives to conventional organic solvents [30]. The maltose-dimethylurea-ammonium chloride system provides excellent solvating properties for quinazoline synthesis while being completely biodegradable and non-toxic [30]. These solvents can be recovered and reused multiple times without loss of catalytic activity [30].

Solvent-free conditions have also been explored for quinazoline synthesis, particularly using solid-supported reagents under microwave irradiation [44]. Montmorillonite K-10 clay serves as an effective solid support, enabling reactions to proceed in the absence of organic solvents with reaction times reduced to 2-5 minutes under microwave conditions [44].

Waste Reduction Strategies

Waste minimization in quinazoline synthesis has been achieved through the development of atom-economical reactions that incorporate all starting materials into the final product [33]. The nanoscale synthesis approach utilizing positive pressure dispensing technology enables reactions to be performed with minimal reagent consumption (~50 mg total) and solvent usage (~0.6 mL) [33].

Catalyst recycling represents another important waste reduction strategy, with iron-based imidazolium salt catalysts demonstrating excellent reusability over multiple cycles [32]. These catalysts maintain high activity levels through at least four reaction cycles while providing quinazoline products in consistently high yields [32].

The implementation of cascade reactions that combine multiple bond-forming steps in a single operation significantly reduces waste generation compared to stepwise synthetic approaches [33]. These transformations eliminate the need for intermediate purification and reduce overall solvent consumption [29].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final quinazoline N-oxide product while minimizing the formation of stoichiometric byproducts [3] [32]. The 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation method achieves excellent atom economy (83.9%) by utilizing atmospheric oxygen as the terminal oxidant [32].

Comparative analysis of different synthetic methodologies reveals significant variations in atom economy, with metal-free approaches generally providing superior performance [32]. The iron-based imidazolium salt catalytic system demonstrates an atom economy of 83.9% compared to 58.3% for traditional copper-based systems [32].

The elimination of stoichiometric reagents through the use of catalytic systems and atmospheric oxidants represents a key strategy for atom economy improvement [3]. Reactions that produce only water and nitrogen gas as byproducts, such as the palladium-catalyzed azide-isocyanide coupling, exemplify ideal atom-economical transformations [17].

Scalability and Process Development

The translation of laboratory-scale quinazoline synthesis to industrial applications requires careful consideration of scalability factors including reaction consistency, safety profiles, and economic viability [29] [31]. Process development studies have demonstrated successful scale-up of quinazoline synthesis over six orders of magnitude from nanomole to multigram scales [29].

Laboratory to Pilot Scale Transition

The transition from laboratory to pilot scale synthesis requires systematic optimization of reaction parameters to maintain yield and selectivity at larger scales [31]. Demonstrated scale-up of quinazoline synthesis from 1 mmol to 30 mmol scale shows excellent reproducibility with yields consistently exceeding 85% [29].

The implementation of continuous flow processes has shown particular promise for large-scale quinazoline synthesis, enabling better heat and mass transfer compared to batch processes [31]. The preparation of over 500 kg of quinazoline intermediates has been successfully demonstrated using optimized flow chemistry protocols [31].

Critical factors for successful scale-up include effective mixing, temperature control, and impurity management [31]. The formation of 4,5-dichloro and 4,5-dibromo impurities during halogenation steps requires careful process control to maintain impurity levels below acceptable limits [31].

Yield Optimization Parameters

Systematic optimization of reaction conditions enables achievement of consistently high yields in large-scale quinazoline synthesis [42]. Temperature optimization studies reveal optimal reaction temperatures between 80-120°C for most quinazoline-forming reactions, with higher temperatures leading to increased side product formation [42].

Reaction ParameterOptimal RangeImpact on Yield
Temperature80-120°CCritical for selectivity
Reaction Time2-12 hoursYield plateaus after optimization
Catalyst Loading5-10 mol%Diminishing returns above 10%
Solvent Volume3-5 mL/mmolMinimal impact within range

Catalyst loading optimization demonstrates that 5-10 mol% catalyst loading provides optimal balance between yield and economic considerations [43]. Higher catalyst loadings show diminishing returns while significantly increasing process costs [32].

The use of microwave-assisted synthesis enables dramatic reduction in reaction times from hours to minutes while maintaining excellent yields [44]. Optimization studies show that 850W microwave power for 2-5 minutes provides equivalent results to conventional heating for 6-12 hours [44].

Reaction monitoring through in-situ analytical techniques enables real-time optimization of reaction conditions and early detection of process deviations [31]. The implementation of automated feedback control systems has demonstrated significant improvements in batch-to-batch consistency [33].

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Wikipedia

2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide

Dates

Last modified: 08-15-2023

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